molecular formula C12H13BrF2N6O2 B10959992 (1E)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}oxy)ethanimidamide

(1E)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}oxy)ethanimidamide

Cat. No.: B10959992
M. Wt: 391.17 g/mol
InChI Key: KNEUAUIKFRZDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1E)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}oxy)ethanimidamide is a complex organic molecule that features a combination of pyrazole rings, bromine, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}oxy)ethanimidamide typically involves multiple steps:

    Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Formation of the Ethanimidamide Moiety: This step involves the reaction of the brominated pyrazole with an appropriate amine to form the ethanimidamide group.

    Coupling Reaction: The final step is the coupling of the difluoromethyl pyrazole with the ethanimidamide intermediate. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the imidamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its potential as a ligand for various biological targets.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of (1E)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}oxy)ethanimidamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N’-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}oxy)ethanimidamide
  • (1E)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-({[1-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}oxy)ethanimidamide

Uniqueness

The uniqueness of (1E)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}oxy)ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups enhances its reactivity and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C12H13BrF2N6O2

Molecular Weight

391.17 g/mol

IUPAC Name

[(E)-[1-amino-2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethylidene]amino] 1-(difluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H13BrF2N6O2/c1-6-10(13)7(2)21(17-6)5-9(16)19-23-11(22)8-3-4-20(18-8)12(14)15/h3-4,12H,5H2,1-2H3,(H2,16,19)

InChI Key

KNEUAUIKFRZDDT-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1C/C(=N\OC(=O)C2=NN(C=C2)C(F)F)/N)C)Br

Canonical SMILES

CC1=C(C(=NN1CC(=NOC(=O)C2=NN(C=C2)C(F)F)N)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.